1-[2-(4-Tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(TERT-BUTYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 1-{2-[4-(TERT-BUTYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl bromide, phenylhydrazine, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{2-[4-(TERT-BUTYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(TERT-BUTYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 1-{2-[4-(METHYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE
- 1-{2-[4-(ETHYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of the tert-butyl group in 1-{2-[4-(TERT-BUTYL)PHENYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-ETHANONE imparts unique steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C19H21N3O/c1-12-16(13(2)23)11-20-18-10-17(21-22(12)18)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3 |
InChI Key |
ATNGYKXVSASBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.